2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a methoxy group in the structure of this compound adds to its chemical reactivity and potential for various modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with methoxy-substituted aldehydes under specific conditions. One common method includes:
Starting Materials: 5-bromopyridine-2,3-diamine and methoxy-substituted aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Buchwald-Hartwig coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or aryl-amine derivatives.
Scientific Research Applications
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents targeting various diseases such as cancer, infections, and neurological disorders.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of action of imidazo[4,5-b]pyridine derivatives.
Material Science: Due to its unique structural properties, it is investigated for applications in material science, including organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes.
Comparison with Similar Compounds
2-Phenyl-3H-imidazo[4,5-b]pyridine: Known for its anticonvulsant and anxiolytic properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Studied for its antimicrobial and anticancer activities.
Uniqueness: 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential for diverse modifications. This makes it a valuable compound for developing new derivatives with improved biological activities .
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
MWSINXMSFGFTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)Br |
Origin of Product |
United States |
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